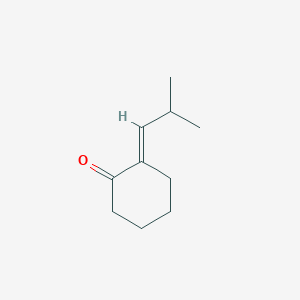
(2E)-2-(2-甲基丙烯基)环己酮
描述
Molecular Structure Analysis
The molecular structure of “(2E)-2-(2-Methylpropylidene)cyclohexanone” consists of a cyclohexanone ring with a 2-methylpropylidene group attached to it . The molecule has a double bond in the 2-position, which is in the E-configuration .Physical And Chemical Properties Analysis
“(2E)-2-(2-Methylpropylidene)cyclohexanone” has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±10.0 °C at 760 mmHg, and a flash point of 95.0±9.8 °C . It has a molar refractivity of 47.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 153.6±3.0 cm3 .科学研究应用
合成和立体化学
研究深入探究了环己酮衍生物的合成和立体化学,包括产生特定异构体高选择性的方法。例如,各种取代环己酮的顺式和反式异构体以高产率制备,说明了合成化学中实现特定分子构型的高精度 (Marshall & Partridge, 1968)。
催化和化学反应
在催化领域,环己酮充当关键中间体。在温和条件下苯酚选择性氢化为环己酮展示了催化过程的进步,突出了环己酮在工业化学中的重要性 (Wang et al., 2011)。另一项研究重点关注了由环己酮衍生物合成的 1-环烯基烷基硫化物,扩大了环己酮在合成含硫化合物中的用途 (Akiyama, 1977)。
材料科学
开发具有特定性能的材料是环己酮衍生物找到应用的另一个领域。例如,环己酮衍生的双查耳酮被合成并分析其液晶性质,表明在液晶技术中具有潜在应用 (Patel et al., 2016)。
环境化学
环己酮衍生物在环境化学中也发挥着作用,如可见光下环己烷无金属氧化为环己酮,为重要的化学转化提供了一种环保的方法 (Ohkubo et al., 2011)。
光交联聚合物
包含环己酮单元的新型液晶和光交联聚合物的合成展示了环己酮衍生物在先进聚合物设计中的整合,促进了具有独特性能的新材料的开发 (Sakthivel & Kannan, 2005)。
作用机制
属性
IUPAC Name |
(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANVZNUDWLCTQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

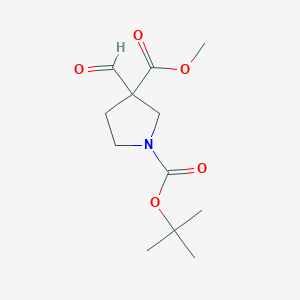
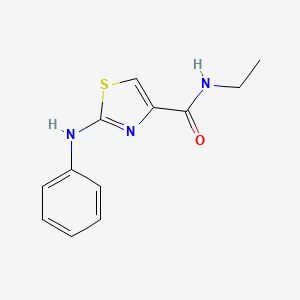
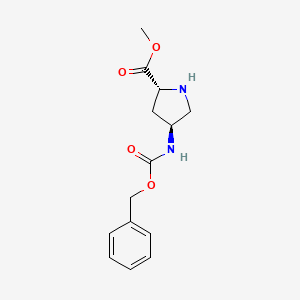
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
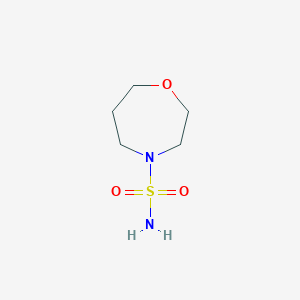
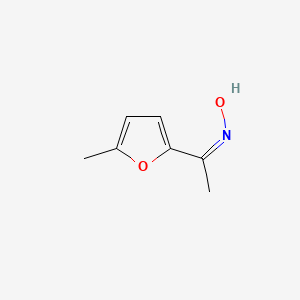
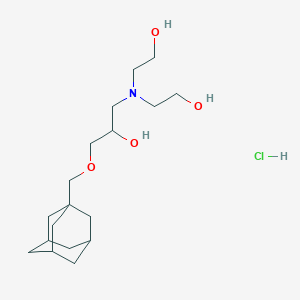

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)
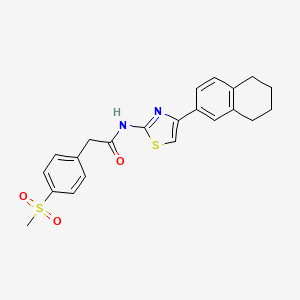
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)